molecular formula C7H7BrClN B1288615 4-bromo-2-chloro-N-methylaniline CAS No. 944131-95-7

4-bromo-2-chloro-N-methylaniline

Cat. No.: B1288615
CAS No.: 944131-95-7
M. Wt: 220.49 g/mol
InChI Key: KUCFYEZROWEIIR-UHFFFAOYSA-N
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Description

4-Bromo-2-chloro-N-methylaniline is an organic compound with the molecular formula C7H7BrClN. It is a derivative of aniline, where the hydrogen atoms on the benzene ring are substituted by bromine and chlorine atoms at the 4 and 2 positions, respectively, and a methyl group is attached to the nitrogen atom. This compound is used in various chemical synthesis processes and has applications in different scientific fields.

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 4-bromo-2-chloro-N-methylaniline typically involves multi-step reactions starting from aniline. One common method includes:

Industrial Production Methods: In industrial settings, the production of this compound may involve the use of advanced catalytic processes and optimized reaction conditions to ensure high yield and purity. These methods often employ transition-metal catalysts and controlled reaction environments to facilitate the halogenation and methylation steps efficiently .

Chemical Reactions Analysis

Types of Reactions: 4-Bromo-2-chloro-N-methylaniline can undergo various chemical reactions, including:

Common Reagents and Conditions:

Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, nucleophilic substitution can yield various substituted anilines, while coupling reactions can produce biaryl compounds .

Scientific Research Applications

4-Bromo-2-chloro-N-methylaniline has several applications in scientific research:

Mechanism of Action

The mechanism by which 4-bromo-2-chloro-N-methylaniline exerts its effects depends on its specific application. In chemical reactions, the compound acts as a nucleophile or electrophile, participating in various substitution and coupling reactions. The molecular targets and pathways involved are determined by the nature of the reaction and the reagents used .

Comparison with Similar Compounds

Uniqueness: 4-Bromo-2-chloro-N-methylaniline is unique due to the presence of both bromine and chlorine atoms on the benzene ring, which can influence its reactivity and the types of reactions it can undergo. This dual halogenation can provide distinct chemical properties and make it a valuable intermediate in various synthetic processes .

Properties

IUPAC Name

4-bromo-2-chloro-N-methylaniline
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H7BrClN/c1-10-7-3-2-5(8)4-6(7)9/h2-4,10H,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KUCFYEZROWEIIR-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CNC1=C(C=C(C=C1)Br)Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H7BrClN
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

220.49 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

944131-95-7
Record name 4-bromo-2-chloro-N-methylaniline
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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